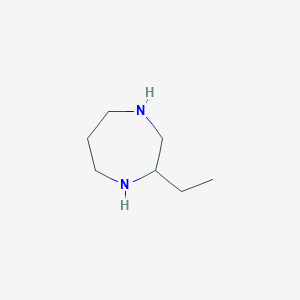

2-乙基-1,4-二氮杂环戊烷

描述

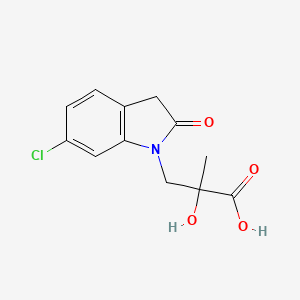

2-Ethyl-1,4-diazepane, also known as 1,4-Diazepane-2-ethyl, is a heterocyclic organic compound belonging to the family of diazepanes. It is a colorless oily liquid that is soluble in polar solvents .

Molecular Structure Analysis

The molecular formula of 2-Ethyl-1,4-diazepane is C7H16N2. Its InChI code is 1S/C7H16N2/c1-2-7-6-8-4-3-5-9-7/h7-9H,2-6H2,1H3 . This indicates that the molecule consists of a seven-membered ring containing two nitrogen atoms and five carbon atoms, with an ethyl group attached to one of the carbon atoms .Physical And Chemical Properties Analysis

2-Ethyl-1,4-diazepane is a liquid at room temperature . Its molecular weight is 128.22 . The compound is likely to have other physical and chemical properties typical of diazepanes, such as solubility in polar solvents .科学研究应用

Synthesis of Chiral 1,4-Diazepanes

2-Ethyl-1,4-diazepane: plays a crucial role in the synthesis of chiral 1,4-diazepanes, which are significant due to their wide application in pharmaceuticals. An enzymatic intramolecular asymmetric reductive amination process has been developed to synthesize these chiral compounds. This method offers an effective approach for constructing chiral 1,4-diazepanes of pharmaceutical importance .

Biocatalysis

The compound is used in biocatalytic processes involving imine reductase-catalyzed intramolecular asymmetric reductive amination. This process is essential for the production of enantiomerically pure 1,4-diazepanes, which have diverse biological properties and are important in pharmaceutical synthesis .

Pharmaceutical Intermediates

As a structural unit, 2-Ethyl-1,4-diazepane is integral in creating intermediates for pharmaceuticals like Ripasudil and Suvorexant. Ripasudil is used for treating glaucoma and ocular hypertension, while Suvorexant is a treatment for primary insomnia .

Enantioselective Synthesis

The compound is involved in the enantioselective synthesis of various substituted 1,4-diazepanes. This is crucial for the development of drugs with specific desired effects, as the chirality of a drug can significantly influence its efficacy and safety .

Chemical Research and Development

In chemical R&D, 2-Ethyl-1,4-diazepane is used for exploring new methods of synthesizing heterocyclic compounds. It serves as a building block for constructing complex molecules that can have potential applications in medicinal chemistry .

Material Safety and Handling

The handling and storage of 2-Ethyl-1,4-diazepane are subjects of research due to its chemical properties. Understanding its safety profile, including associated hazards and precautionary statements, is essential for its application in various scientific research settings .

未来方向

作用机制

Target of Action

It’s worth noting that 1,4-diazepane derivatives have been studied for their antimicrobial activity against gram-positive and gram-negative bacteria .

Mode of Action

It’s known that 1,4-diazepane derivatives interact with their targets to exert their effects

Biochemical Pathways

It’s known that 1,4-diazepane derivatives can influence various biological activities

Pharmacokinetics

A study on 1,4-diazepan linked piperidine derivatives, which are structurally similar to 2-ethyl-1,4-diazepane, has calculated the adme for each molecule . This suggests that similar studies could be conducted for 2-Ethyl-1,4-diazepane to understand its pharmacokinetic properties.

Result of Action

It’s known that 1,4-diazepane derivatives can exhibit antimicrobial activity

Action Environment

It’s known that the extractability of similar compounds can be influenced by the choice of solvent, suggesting that environmental factors could potentially influence the action of 2-ethyl-1,4-diazepane .

属性

IUPAC Name |

2-ethyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-7-6-8-4-3-5-9-7/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMAYWRNZMVHST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(isopropylthio)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2927176.png)

![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2927177.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927184.png)

![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2927185.png)

![3-butyl-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2927186.png)

![2-[(4-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2927190.png)